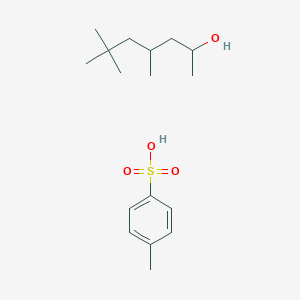![molecular formula C20H36O4 B14662672 1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane CAS No. 38734-12-2](/img/structure/B14662672.png)
1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane is a chemical compound with the molecular formula C20H36O4 and a molar mass of 340.504 g/mol . . It is a member of the dispiro compounds, which are characterized by two spiro-connected rings.
Vorbereitungsmethoden
The synthesis of 1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane typically involves the reaction of cyclohexadecane-1,9-dione with ethylene glycol under acidic conditions to form the bis(ethylene ketal) derivative . The reaction conditions often include the use of a strong acid catalyst such as p-toluenesulfonic acid and a solvent like toluene to facilitate the removal of water formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the ketal groups back to the corresponding diols.
Substitution: Nucleophilic substitution reactions can occur at the ketal carbon atoms, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studies of spirocyclic systems.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane involves its interaction with molecular targets such as enzymes or receptors. The ketal groups can undergo hydrolysis under acidic or basic conditions, releasing the corresponding diols, which can then interact with biological targets. The specific pathways involved depend on the particular application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane can be compared with other similar compounds such as:
1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane: This compound has a similar spirocyclic structure but with fewer carbon atoms and different ring sizes.
Cyclohexadecane-1,9-dione bis(ethylene ketal): This is another name for this compound, highlighting its ketal functional groups.
The uniqueness of this compound lies in its specific ring structure and the presence of multiple ketal groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
38734-12-2 |
|---|---|
Molekularformel |
C20H36O4 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
1,4,14,17-tetraoxadispiro[4.7.413.75]tetracosane |
InChI |
InChI=1S/C20H36O4/c1-3-7-11-19(21-15-16-22-19)13-9-5-2-6-10-14-20(12-8-4-1)23-17-18-24-20/h1-18H2 |
InChI-Schlüssel |
LAGFFXOAJQCRNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC2(CCCCCCCC3(CCC1)OCCO3)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



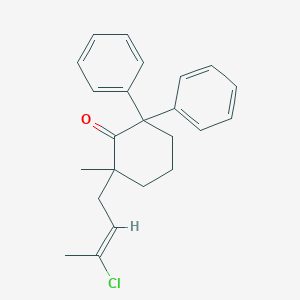

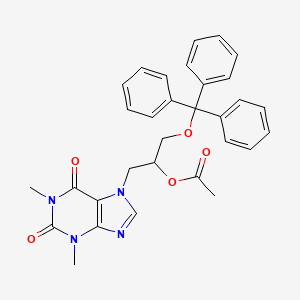
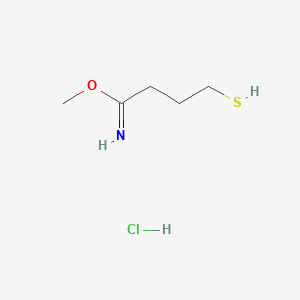
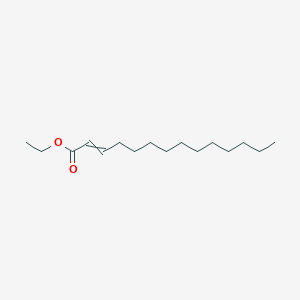
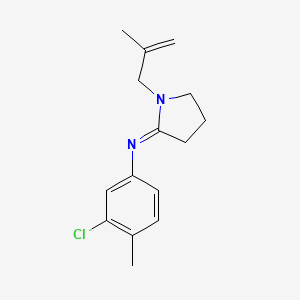


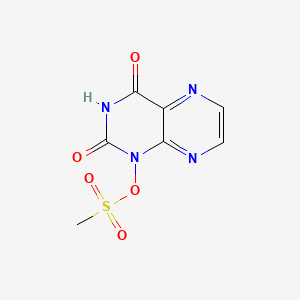
![2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid](/img/structure/B14662676.png)
![N,N'-[6-(5-Nitro-2-furyl)-S-triazine-2,4-diyl]bisacetamide](/img/structure/B14662679.png)
